1-aminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile
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Overview
Description
1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spiro compounds, which are known for their rigid and conformationally restricted frameworks. These structural features make spiro compounds particularly interesting in the fields of medicinal chemistry and drug design due to their potential biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile typically involves multi-step organic reactions. One common approach starts with the formation of the spirocyclic core through a cycloaddition reaction. For instance, a [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to an unsaturated nitrile can be used to construct the spiro framework . Subsequent steps may include chemoselective reduction of nitro and cyano groups, followed by hydrolysis of ester moieties to yield the desired compound.
Industrial Production Methods
Industrial production of such complex spiro compounds often relies on scalable synthetic routes that can be optimized for yield and purity Catalytic processes and continuous flow chemistry are commonly employed to enhance efficiency and reproducibility
Chemical Reactions Analysis
Types of Reactions
1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific mechanical or optical properties.
Mechanism of Action
The mechanism of action of 1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic structure may enhance binding affinity and selectivity, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1-aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-aminospiro[3.3]heptane-1,6-dicarboxylic acid: Another spirocyclic compound with restricted conformations.
Uniqueness
1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile stands out due to its larger spirocyclic framework, which may confer unique biological activities and stability compared to smaller spiro compounds. Its structural complexity also makes it a valuable scaffold for designing new molecules with potential therapeutic applications.
Properties
IUPAC Name |
1-aminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-11-14-15(18)13-7-3-2-6-12(13)10-16(14)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFBUBHGZRINAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345236 |
Source
|
Record name | 1-aminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5243-14-1 |
Source
|
Record name | 1-aminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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